molecular formula C18H18ClNO3S B12684786 Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester CAS No. 135813-21-7

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester

Cat. No.: B12684786
CAS No.: 135813-21-7
M. Wt: 363.9 g/mol
InChI Key: UPVDLEYYRGSNGI-UHFFFAOYSA-N
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Description

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a benzoic acid core substituted with chlorine, a thioxomethyl group, and a phenylmethyl ester group. Its distinct structure imparts specific chemical properties and reactivity, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester typically involves multiple steps One common method includes the chlorination of benzoic acid to introduce the chlorine atom at the 2-positionThe final step involves esterification with phenylmethyl alcohol under acidic conditions to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
  • Benzoic acid, 2-chloro-5-(((1-methylethoxy)carbonyl)amino)-, 1-methylethyl ester

Uniqueness

Compared to similar compounds, benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, phenylmethyl ester exhibits unique reactivity and biological activity due to the presence of the phenylmethyl ester group. This structural feature can influence its solubility, stability, and interaction with biological targets, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

135813-21-7

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

benzyl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate

InChI

InChI=1S/C18H18ClNO3S/c1-12(2)23-18(24)20-14-8-9-16(19)15(10-14)17(21)22-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3,(H,20,24)

InChI Key

UPVDLEYYRGSNGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=S)NC1=CC(=C(C=C1)Cl)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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